molecular formula C13H16N4O2 B2903988 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 854161-41-4

3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2903988
CAS No.: 854161-41-4
M. Wt: 260.297
InChI Key: KUUONTLWXNCJHO-UHFFFAOYSA-N
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Description

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazinone core with a morpholinoethyl substituent, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4-one with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The morpholinoethyl group can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to its benzotriazinone core, which imparts distinct chemical properties compared to other morpholinoethyl-substituted compounds

Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUONTLWXNCJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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